Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester
Overview
Description
Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H12BrFO3 and a molecular weight of 303.13 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester typically involves the esterification of 2-bromo-4-fluoro-3-formylbenzoic acid with tert-butyl alcohol. One common method involves heating a bi-phasic solution of 2-bromo-4-fluoro-3-formylbenzoic acid and tert-butyl alcohol in the presence of hydrazine hydrate and 1,2-dimethoxyethane at 90°C for 1 hour . The reaction mixture is then cooled, and the products are extracted and purified .
Chemical Reactions Analysis
Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine and fluorine atoms can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
2-Bromo-4-fluorobenzoic acid: This compound lacks the formyl and ester groups, making it less reactive in certain chemical reactions.
4-Bromo-2-fluorobenzoic acid: Similar to the previous compound but with different substitution patterns, affecting its reactivity and applications.
2-Bromo-4-fluorobenzamide:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 2-bromo-4-fluoro-3-formylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO3/c1-12(2,3)17-11(16)7-4-5-9(14)8(6-15)10(7)13/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBTTQLJTWGOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)F)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223849 | |
Record name | 1,1-Dimethylethyl 2-bromo-4-fluoro-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203662-35-4 | |
Record name | 1,1-Dimethylethyl 2-bromo-4-fluoro-3-formylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203662-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-bromo-4-fluoro-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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